molecular formula C9H12F3NO5 B1391821 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone oxalate CAS No. 1182349-50-3

2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone oxalate

Cat. No.: B1391821
CAS No.: 1182349-50-3
M. Wt: 271.19 g/mol
InChI Key: SFLZFXILEQHZIV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone oxalate is a chemical compound with significant interest in various scientific fields. It is known for its unique structural properties, which include a trifluoromethyl group and a piperidine ring. These features make it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone oxalate typically involves the reaction of 2,2,2-trifluoroacetyl chloride with piperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CF3COCl+C5H10NHCF3COC5H10N+HCl\text{CF}_3\text{COCl} + \text{C}_5\text{H}_{10}\text{NH} \rightarrow \text{CF}_3\text{CO}\text{C}_5\text{H}_{10}\text{N} + \text{HCl} CF3​COCl+C5​H10​NH→CF3​COC5​H10​N+HCl

The product, 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone, is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone oxalate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone oxalate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The piperidine ring also plays a crucial role in its activity by facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
  • 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(piperidin-4-YL)ethanone oxalate is unique due to its specific structural features, such as the position of the piperidine ring and the presence of the oxalate salt. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO.C2H2O4/c8-7(9,10)6(12)5-1-3-11-4-2-5;3-1(4)2(5)6/h5,11H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLZFXILEQHZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C(F)(F)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678045
Record name Oxalic acid--2,2,2-trifluoro-1-(piperidin-4-yl)ethan-1-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182349-50-3
Record name Oxalic acid--2,2,2-trifluoro-1-(piperidin-4-yl)ethan-1-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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